Product packaging for Furo[3,2-b]pyridine-6-carbonitrile(Cat. No.:CAS No. 1203499-65-3)

Furo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B1389786
CAS No.: 1203499-65-3
M. Wt: 144.13 g/mol
InChI Key: XPRRGDCJWVGTLS-UHFFFAOYSA-N
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Description

Significance of Furo[3,2-b]pyridine (B1253681) as a Heterocyclic Scaffold in Chemical Research

The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmedchemexpress.com This distinction is attributed to its ability to serve as a foundational structure for developing potent and selective inhibitors for a variety of biological targets. nih.govmedchemexpress.com The fusion of the furan (B31954) and pyridine (B92270) rings results in a planar, bicyclic system with distinct chemical and biological properties. ontosight.ai

Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial properties. ontosight.ainih.gov For instance, certain 2-substituted furo[3,2-b]pyridines have shown encouraging growth inhibition of cancer cell lines and have been identified as potential apoptosis-inducing agents. nih.gov Furthermore, this scaffold has been instrumental in the development of highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are crucial in cancer development. nih.govmedchemexpress.com The synthesis of these compounds often involves multi-step reactions, including condensation and cyclization processes, with ongoing research focused on optimizing these synthetic routes. ontosight.ainih.gov

The structural and electronic properties of the furo[3,2-b]pyridine system are shared by a broader class of related heterocyclic frameworks, including other isomers of furopyridine and their sulfur-containing counterparts, the thienopyridines. These analogous systems are also subjects of intensive research due to their diverse biological activities.

Furo[2,3-b]pyridines (7-azabenzofurans): These isomers have been identified as privileged structures in drug development, with derivatives exhibiting antiproliferative, antitumor, and antioxidant effects. researchgate.net They are considered potential anticancer agents and have also been investigated as inverse agonists of the cannabinoid receptor (CB1R). researchgate.net Synthetic strategies for furo[2,3-b]pyridines often focus on creating functionalized cores amenable to further modification for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitors. nih.gov

Thieno[2,3-b]pyridines: These compounds, where a thiophene (B33073) ring is fused to a pyridine ring, have shown significant promise as anticancer and antimicrobial agents. ekb.eg Specific derivatives have demonstrated potent inhibitory activity against various cancer cell lines, including those of the breast, lung, and central nervous system. rsc.orgrsc.org Research has also highlighted their potential to inhibit prostate cancer growth and motility by promoting cell cycle arrest and apoptosis. nih.gov

Thieno[3,2-c]pyridines and Furo[3,2-c]pyridines: These isomers have been explored as new pharmacophores with potential antipsychotic activity. acs.org

The table below summarizes the key research areas for these analogous heterocyclic systems.

Heterocyclic SystemKey Research Areas
Furo[2,3-b]pyridinesAnticancer, Antitumor, Antioxidant, Cannabinoid Receptor Modulation, Kinase Inhibition
Thieno[2,3-b]pyridinesAnticancer, Antimicrobial, Prostate Cancer Inhibition
Thieno[3,2-c]pyridinesAntipsychotic Activity
Furo[3,2-c]pyridinesAntipsychotic Activity

Role of the Carbonitrile Moiety in Synthetic Strategy and Chemical Reactivity

The carbonitrile (cyano, -C≡N) group is a highly versatile functional group in organic synthesis, and its presence in Furo[3,2-b]pyridine-6-carbonitrile significantly influences the compound's chemical behavior and synthetic utility. wisdomlib.orgfiveable.me

Aryl nitriles, which are organic compounds containing a nitrile group attached to an aromatic ring, are important intermediates in a wide range of chemical reactions. fiveable.me The carbon-nitrogen triple bond in the nitrile group creates a reactive site that can participate in various chemical transformations. ebsco.com This allows for the introduction of the cyano group into a molecule, which can then be converted into other functional groups, making nitriles valuable intermediates in the synthesis of complex molecules like pharmaceuticals and agrochemicals. numberanalytics.com

From a synthetic standpoint, the nitrile group can be introduced into aromatic systems through methods such as palladium-catalyzed denitrative cyanation of nitroarenes. acs.org The nitrile group itself can undergo a variety of reactions. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. ebsco.comlibretexts.org Reduction of a nitrile using a strong reducing agent like lithium aluminum hydride yields a primary amine. ebsco.com Furthermore, nitriles can react with organometallic compounds to form ketones. libretexts.org

In the context of this compound, the carbonitrile group serves several key functions:

A Synthetic Handle: It provides a reactive site for further functionalization of the furo[3,2-b]pyridine scaffold, allowing for the synthesis of a diverse library of derivatives.

An Electronic Modulator: The electron-withdrawing nature of the nitrile group influences the electronic properties of the entire heterocyclic system, which can impact its biological activity.

A Pharmacophoric Element: The nitrile group can participate in crucial interactions with biological targets, such as acting as a hydrogen bond acceptor. nih.gov In some cases, it can even act as a "warhead" in covalent drug discovery by reacting with nucleophilic residues like cysteine in enzymes. nih.gov

Overview of Key Research Areas Pertaining to this compound and Related Frameworks

The research landscape for this compound and its relatives is broad and dynamic. Key areas of investigation include:

Medicinal Chemistry: A primary focus is the design and synthesis of novel derivatives with improved potency and selectivity for various therapeutic targets. This includes the development of kinase inhibitors for cancer therapy, as well as agents targeting other diseases. nih.govmedchemexpress.com The furo[3,2-b]pyridine scaffold is seen as a promising starting point for creating new drugs. researchgate.net

Synthetic Methodology: Researchers are continuously developing more efficient and scalable synthetic routes to the furo[3,2-b]pyridine core and its derivatives. nih.gov This includes the exploration of novel catalytic systems and one-pot reaction sequences.

Materials Science: The unique electronic and photophysical properties of these heterocyclic systems, such as fluorescence, make them attractive candidates for the development of new materials with applications in electronics and imaging. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O B1389786 Furo[3,2-b]pyridine-6-carbonitrile CAS No. 1203499-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRRGDCJWVGTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673643
Record name Furo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-65-3
Record name Furo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 3,2 B Pyridine 6 Carbonitrile and Its Derivatives

Direct Synthesis Approaches to Furo[3,2-b]pyridine-6-carbonitrile Scaffolds

The construction of the furo[3,2-b]pyridine (B1253681) nucleus, a key structural motif in medicinal chemistry, is achieved through several direct synthetic approaches. These methods focus on the efficient assembly of the fused heterocyclic ring system.

Multi-Step Synthesis Protocols

Robust and scalable multi-step protocols have been developed for the gram-scale synthesis of the furo[3,2-b]pyridine core, providing a practical route for extensive structure-activity relationship (SAR) studies. nih.gov A common and effective strategy commences with a substituted nicotinic acid, such as 2,5-dichloronicotinic acid. nih.gov

The synthesis can be outlined in three main stages:

Esterification: The process begins with the conversion of the carboxylic acid group of 2,5-dichloronicotinic acid into an ester, typically a tert-butyl ester. This is often achieved using tert-butanol (B103910) in the presence of concentrated sulfuric acid and magnesium sulfate, which facilitates the in-situ formation of isobutylene. nih.gov This initial step proceeds with high efficiency. nih.gov

SNAr and Intramolecular Cyclization: The subsequent step involves a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction. The tert-butyl ester of 2,5-dichloronicotinic acid is reacted with a deprotonated hydroxyacetate derivative, such as tert-butyl 2-hydroxyacetate. nih.gov The reaction is typically carried out using a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF). The alkoxide generated from the hydroxyacetate displaces the chloro substituent at the 2-position of the pyridine (B92270) ring, followed by an intramolecular cyclization to construct the fused furan (B31954) ring, thus forming the furo[3,2-b]pyridine core. nih.gov

Hydrolysis and Decarboxylation: The final stage involves the removal of the ester group and subsequent decarboxylation. When using tert-butyl esters, this transformation is cleanly and efficiently accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) at room temperature. nih.gov This approach circumvents issues encountered with the hydrolysis of ethyl esters under basic conditions, which often result in poor to moderate yields due to chelation effects. This three-step sequence has been successfully executed on a multi-gram scale without the need for chromatographic purification until the final stages. nih.gov

Table 1: Multi-Step Synthesis of a Furo[3,2-b]pyridine Core

StepDescriptionReagents and ConditionsYield (%)
1Esterification2,5-Dichloronicotinic acid, tert-butanol, H₂SO₄, MgSO₄92 nih.gov
2SNAr / Cyclizationtert-Butyl 2-hydroxyacetate, NaH, THF, 60 °C86
3Hydrolysis / DecarboxylationTrifluoroacetic acid (TFA), room temperature89 nih.gov

Cyclization Reactions to Construct the Furo[3,2-b]pyridine Nucleus

Cyclization reactions are central to the synthesis of the furo[3,2-b]pyridine scaffold, providing powerful methods for the formation of the heterocyclic nucleus from appropriately functionalized precursors.

The Friedlander synthesis is a classic and versatile method for constructing quinoline (B57606) rings, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgjk-sci.comorganic-chemistry.org This methodology can be adapted for the synthesis of fused pyridine systems like furopyridines. researchgate.net

The general mechanism involves an initial aldol (B89426) addition of the enolate (or enamine) of the methylene (B1212753) component to the carbonyl group of the 2-aminoaryl precursor. wikipedia.orgresearchgate.net This is followed by cyclization and dehydration to yield the final aromatic heterocyclic system. wikipedia.orgresearchgate.net While direct examples for this compound are not extensively detailed, the principles of the Friedlander reaction are applicable. For instance, a modification of the Friedlander reaction has been developed for the synthesis of furo[2,3-b]quinolin-5-ones, which are structurally analogous. researchgate.net This involves the condensation of 2-amino-3-cyanofurans with cyclohexane-1,3-diones under Lewis acid catalysis (e.g., tin tetrachloride), affording the fused quinolinone products in moderate yields. researchgate.net This demonstrates the utility of Friedlander-type cyclizations in building complex heterocyclic systems based on a furan core. researchgate.net

Table 2: Overview of Friedlander Synthesis

Component 1Component 2CatalystProduct Type
o-Aminoaryl aldehyde or ketoneAldehyde or ketone with α-active hydrogenAcid or BaseQuinoline derivative jk-sci.com
2-Amino-3-cyanofuranCyclohexane-1,3-dioneTin tetrachlorideFuro[2,3-b]quinolin-5-one researchgate.net

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, which, upon treatment with a base, forms an enaminonitrile that can be subsequently hydrolyzed to a cyclic ketone. wikipedia.org This method is conceptually related to the Dieckmann condensation and is a powerful tool for the synthesis of five- and six-membered rings. wikipedia.org

The application of this reaction to the synthesis of fused pyridine systems, including thieno[2,3-b]pyridines and by extension, furo[2,3-b]pyridines, has been studied. researchgate.netresearchgate.net The strategy typically involves a precursor molecule containing two nitrile groups positioned to allow for intramolecular cyclization. The reaction is base-catalyzed, with alkali metal salts of amines being particularly effective. researchgate.net For the synthesis of furo[2,3-b]pyridine (B1315467) derivatives, a suitable precursor would be a furan derivative bearing a cyanomethyl group and another nitrile group on an adjacent carbon, which upon base treatment, would cyclize to form the pyridine ring fused to the furan. The efficiency of the cyclization can be influenced by substituents on the heterocyclic core and the choice of base. researchgate.net

Palladium-Catalyzed Dual Annulative Cyclization Strategies

Palladium catalysis offers highly efficient and elegant pathways to construct complex heterocyclic frameworks. For the synthesis of furopyridines, one-pot strategies involving sequential palladium-catalyzed cross-coupling reactions have been successfully employed. nih.govthieme-connect.de

A notable example is a three-component synthesis that combines a Sonogashira coupling with a Wacker-type heteroannulation. nih.govnih.gov This process can start with a 3-iodopyridone, a terminal alkyne, and an organic halide. nih.gov The sequence begins with a Sonogashira coupling of the alkyne to the iodopyridone, followed by a palladium-catalyzed intramolecular attack of the pyridone oxygen onto the newly installed alkyne (a Wacker-type heteroannulation), which forms the furan ring. nih.govnih.gov This dual annulative approach allows for the rapid assembly of the furo[2,3-b]pyridine core from simple, readily available starting materials in a single pot. nih.gov

Metal-Free Heterocyclization Techniques, Including Pyridine N-Oxide Derivatives

To avoid the use of transition metals, metal-free synthetic routes have been developed. A prominent strategy involves the use of pyridine N-oxide derivatives. nih.govresearchgate.net This methodology provides access to 2,3-substituted furo[2,3-b]pyridines through an intramolecular nucleophilic addition followed by rearomatization. researchgate.net

The synthesis starts with a pyridine N-oxide that has been substituted at the C3-position with a group capable of acting as a nucleophile after activation. researchgate.net Treatment with an activating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), facilitates a prepchem.comprepchem.com-sigmatropic rearrangement. researchgate.net This is followed by an intramolecular cyclization where the oxygen atom of the former N-oxide attacks a suitable position, leading to the formation of the furan ring. researchgate.net This approach is characterized by its mild conditions and the use of readily accessible starting materials and reagents. researchgate.net

Microwave-Assisted Synthetic Optimizations for Furo[3,2-b]pyridine Derivatives

Microwave-assisted organic synthesis has become a important tool for accelerating the formation of complex heterocyclic structures, including furo[3,2-b]pyridine derivatives. This technique offers significant advantages over conventional heating methods, primarily by reducing reaction times from hours to minutes and often increasing product yields. nih.gov The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. semanticscholar.org

In the context of synthesizing substituted pyridine-3-carbonitriles, a core component of the target molecule's structure, microwave irradiation has been effectively employed. For instance, a three-component reaction involving chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation at 130-140°C for just 10-30 minutes yields 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives in good yields (49–90%). jocpr.com This approach highlights the potential for rapid, one-pot assembly of the cyanopyridine moiety, which is a key structural element of this compound. jocpr.com The use of a small amount of a polar solvent like ethanol (B145695) facilitates the absorption of microwave energy and the progress of the reaction. jocpr.com

The advantages of microwave-assisted synthesis extend to various azaheterocycles. Researchers have noted that for many reactions, such as the synthesis of pyrrolopyridine derivatives, microwave irradiation not only shortens reaction times but can also increase yields by 10–20% compared to traditional heating. nih.gov These established benefits suggest that the final cyclization step to form the fused furan ring in this compound would similarly be optimized under microwave conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

Reaction Method Temperature (°C) Time Yield (%) Reference
Synthesis of 2,4,6-triarylpyridine-3-carbonitriles Conventional Reflux 5-7 h 70-85 jocpr.com
Synthesis of 2,4,6-triarylpyridine-3-carbonitriles Microwave 130-140 10-30 min 49-90 jocpr.com
Synthesis of Pyrrolopyridine Derivatives Conventional N/A hours ~70-88 nih.gov

Precursor-Based Synthesis and Annulation Strategies

Utilization of Furo[3,2-g]chromene-6-carbonitrile Derivatives as Starting Materials

The synthesis of furo[3,2-b]pyridines from precursors like furo[3,2-g]chromene derivatives represents a sophisticated ring transformation strategy. This approach involves the cleavage of the pyranone ring in the chromene system, followed by recyclization with a nitrogen source to form the desired pyridine ring. While direct examples for Furo[3,2-g]chromene-6-carbonitrile are not extensively detailed, the principle is well-established in the synthesis of related coumarin-based heterocycles. For example, the synthesis of 3-aryl-furo[3,2-c]coumarins has been achieved by reacting 4-hydroxy coumarins with various reagents, demonstrating the versatility of such fused systems as synthetic platforms. researchgate.net

Reactions with Active Methylene Nitriles and Other Nucleophiles

A common and powerful strategy for constructing the cyanopyridine ring is through condensation reactions involving active methylene nitriles, such as malononitrile (B47326). These reactions typically proceed via a multi-component pathway where an aldehyde, an active methylene compound, and a nitrogen source (like ammonium acetate) condense to form the pyridine ring.

In a relevant example, a one-pot synthesis of 2,4,6-trisubstituted pyridines was achieved by condensing various aldehydes or ketones with an active methylene nitrile and ammonium acetate. jocpr.com This method is highly adaptable for creating polysubstituted pyridine derivatives. jocpr.com Specifically, the reaction of chalcones (α,β-unsaturated ketones) with 3-aminobut-2-enenitrile in the presence of ammonium acetate under microwave irradiation provides a direct route to 2-methyl-4,6-diarylpyridine-3-carbonitriles. jocpr.com This highlights how a precursor containing a cyano group and an amino group can be used to build the pyridine ring system. The use of nucleophiles is also central to annulation reactions that form fused pyridine systems. For instance, the reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by a nucleophilic base like triethylamine, leads to the efficient synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized. rsc.org

Synthesis of Dihydrothis compound Derivatives

The synthesis of partially saturated (dihydro) derivatives of furo[3,2-b]pyridine often involves cyclization strategies that result in a non-aromatic pyridine ring or subsequent reduction of a fully aromatic precursor. An efficient method for creating 1,4-dihydrobenzofuro[3,2-b]pyridines involves an annulation reaction between aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.org This reaction, mediated by triethylamine, yields the dihydro derivatives in high yields. rsc.org These intermediates can then be aromatized to the corresponding benzofuro[3,2-b]pyridines using a base like DBU. rsc.org

Another general strategy for synthesizing hydrogenated furopyridines is the Pictet-Spengler reaction. This method has been successfully used to synthesize 4-substituted tetrahydrofuro[3,2-c]pyridines by condensing 2-(furan-2-yl)ethanamine derivatives with aldehydes, followed by an acid-catalyzed cyclization. nih.gov While this produces a different isomer, the underlying principle of intramolecular cyclization onto an imine can be adapted for the synthesis of other hydrogenated furopyridine scaffolds.

Table 2: Selected Synthetic Routes to Dihydrofuro[3,2-b]pyridine Analogs

Starting Materials Reagents/Conditions Product Yield (%) Reference
Aurone-derived α,β-unsaturated imines, activated terminal alkynes Triethylamine, CH2Cl2, room temp. 1,4-Dihydrobenzofuro[3,2-b]pyridines High rsc.org

General Synthetic Principles for Cyanopyridine and Fused Heterocyclic Systems

The synthesis of this compound is governed by established principles of heterocyclic chemistry, particularly those concerning the formation of cyanopyridine and other fused ring systems. researchgate.net Heterocyclic compounds are fundamental building blocks in organic synthesis, with many scaffolds serving as privileged structures in medicinal chemistry. sigmaaldrich.com

A primary principle in the synthesis of cyanopyridines is the use of multi-component reactions. These reactions, which combine three or more reactants in a single step, offer high atom economy and efficiency. The Bohlmann-Rahtz pyridine synthesis and the Hantzsch pyridine synthesis are classic examples, though modern variations often employ different starting materials and catalysts to achieve polysubstituted pyridines. The use of an active methylene nitrile (e.g., malononitrile or 3-aminobut-2-enenitrile) is a common tactic to introduce the cyano group and participate in the cyclization to form the pyridine ring. jocpr.com

The construction of fused heterocyclic systems like furo[3,2-b]pyridine often relies on annulation reactions, where a new ring is built onto an existing one. Classification of these synthetic methods is often based on the functional groups present in the substrate that participate in the ring-forming reaction. abebooks.com For instance, intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, can be used to form a new ring by reacting two functional groups within the same molecule.

Furthermore, transition-metal catalysis plays a crucial role in modern heterocyclic synthesis. Palladium-mediated cross-coupling reactions, for example, are invaluable for functionalizing heterocyclic cores, allowing for the introduction of various substituents to build molecular diversity. nih.gov Synergistic catalysis, using two different metals like copper and zinc, has been shown to facilitate complex annulation reactions to form fused systems like 1H-pyrrolo[3,2-c]quinolines in a single step. rsc.org These advanced catalytic methods provide powerful tools for constructing complex heterocyclic architectures with high efficiency and control.

Chemical Transformations and Derivatization Strategies

Reactions of the Nitrile Group (–CN) in Furo[3,2-b]pyridine-6-carbonitrile

The cyano group at the 6-position of the furo[3,2-b]pyridine (B1253681) core is a key functional handle that can be readily transformed into other valuable chemical moieties.

Nucleophilic Additions and Cycloadditions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. While specific examples for this compound are not extensively detailed in the provided results, general principles of nitrile chemistry suggest that strong nucleophiles can add to the electrophilic carbon atom. libretexts.org For instance, organometallic reagents like Grignard reagents can react with nitriles to form ketones after hydrolysis. libretexts.org

Cycloaddition reactions involving the nitrile group can also be envisioned. For example, the pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes has been developed for the synthesis of pyridine (B92270) bioisosteres, demonstrating the utility of cycloaddition strategies in modifying pyridine-containing scaffolds. chemrxiv.org Although not directly applied to this compound in the search results, this highlights a potential avenue for derivatization.

Reduction of the Carbonitrile to Amine Analogs

The reduction of the nitrile group to a primary amine is a well-established and highly useful transformation. This can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. libretexts.orgchemguide.co.uklibretexts.org The reaction typically proceeds by nucleophilic addition of a hydride to the nitrile carbon, followed by a second hydride addition and subsequent workup to yield the amine. libretexts.org

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another common method for nitrile reduction. chemguide.co.uk More recent methods include the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, which has been shown to reduce a variety of nitriles to primary amines in excellent yields. nih.gov The resulting amine, furo[3,2-b]pyridin-6-ylmethanamine, serves as a valuable intermediate for further functionalization.

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

ReagentConditionsProductReference
Lithium aluminum hydride (LiAlH₄)Diethyl ether, followed by acidic workupPrimary amine libretexts.orgchemguide.co.uk
Hydrogen (H₂) with metal catalystPd, Pt, or Ni, elevated temperature and pressurePrimary amine chemguide.co.uk
Diisopropylaminoborane/cat. LiBH₄Tetrahydrofuran (B95107) (THF)Primary amine nih.gov
Ammonia boraneThermal decompositionPrimary amine organic-chemistry.org

Conversion of the Cyano Moiety to Other Functional Groups (e.g., Methyl Ketone)

Beyond reduction, the nitrile group can be converted into other important functional groups. One notable transformation is the reaction with Grignard reagents to produce ketones. libretexts.org The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine anion salt. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would be expected to produce 1-(furo[3,2-b]pyridin-6-yl)ethan-1-one.

Furthermore, nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.org This would convert this compound into Furo[3,2-b]pyridine-6-carboxylic acid. sigmaaldrich.com

Reactivity of the Fused Furan (B31954) and Pyridine Rings

The fused furan and pyridine rings of the core structure also exhibit distinct reactivity patterns, allowing for selective modifications at various positions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring in the furo[3,2-b]pyridine system is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. nih.gov When such reactions do occur, they are predicted to favor the 3-position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comaklectures.comyoutube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-positions. youtube.comquimicaorganica.org For instance, a chloro substituent can be displaced by nucleophiles like amines. youtube.com While this compound itself does not have a leaving group on the pyridine ring, derivatives with such groups can be synthesized and utilized for further functionalization. nih.gov For example, the 3-hydroxy group of a furopyridine core can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction of the Furan Ring

The electron-rich furan ring is generally more susceptible to oxidation than the pyridine ring. nih.gov Oxidation of furans can lead to ring-opened products or other rearranged structures. For example, the oxidation of furan-containing β-ketoesters with Mn(III)/Co(II) catalysts can yield 4-hydroxy-2-cyclohexen-1-ones. researchgate.net In some cases, oxidative dearomatization of furans can lead to the formation of unsaturated 1,4,7-triones. researchgate.net

The reduction of the furan ring is also a possible transformation, although specific conditions for the Furo[3,2-b]pyridine system were not detailed in the provided search results. Generally, catalytic hydrogenation can be employed to reduce the furan ring, often requiring more forcing conditions than the reduction of simple alkenes.

Derivatization for Analytical Purposes and Structural Modifications

The modification of this compound is crucial for tailoring its properties for specific applications, including enhancing its utility in analytical techniques and for structure-activity relationship (SAR) studies in drug discovery.

The nitrile group itself is a key functional handle for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations introduce new functional groups that can be further modified. For instance, the resulting carboxylic acid can be converted to esters or amides, which can alter the molecule's solubility and biological activity.

Furthermore, the furo[3,2-b]pyridine core can be functionalized. For example, the introduction of a trimethylsilyl (B98337) group, as seen in the commercially available 2-(Trimethylsilyl)this compound , provides a reactive site for cross-coupling reactions, allowing for the attachment of various substituents to the furan ring.

Table 2: Key Derivatives of this compound and Their Potential Applications

Derivative NameChemical FormulaMolecular Weight ( g/mol )Potential Application
Furo[3,2-b]pyridine-6-carboxylic acidC₈H₅NO₃163.13Intermediate for synthesis of esters and amides
Furo[3,2-b]pyridine-6-carbaldehydeC₈H₅NO₂147.13Building block for condensation reactions
2-(Trimethylsilyl)this compoundC₁₁H₁₂N₂OSi216.32Substrate for cross-coupling reactions

These derivatizations are not only important for creating new chemical entities but also for analytical purposes. For example, the introduction of specific functional groups can facilitate the use of spectroscopic techniques for structural elucidation and quantification.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing intricate details about the chemical environment of individual atoms. For Furo[3,2-b]pyridine-6-carbonitrile, both ¹H and ¹³C NMR are instrumental in confirming its regiochemistry and the precise position of the carbonitrile substituent.

¹H NMR and ¹³C NMR for Regiochemistry and Substituent Position Confirmation

The proton (¹H) NMR spectrum of this compound displays characteristic signals that correspond to the protons on the fused ring system. The chemical shifts and coupling patterns are unique to the specific arrangement of atoms, allowing for unambiguous assignment. For instance, aromatic protons on the pyridine (B92270) and furan (B31954) rings resonate in distinct regions of the spectrum, and their coupling constants provide information about their relative positions. researchgate.net

Similarly, the carbon-13 (¹³C) NMR spectrum provides a fingerprint of the carbon skeleton. researchgate.net The chemical shift of each carbon atom is highly sensitive to its local electronic environment. The carbon atom of the nitrile group (C≡N) exhibits a characteristic signal in the downfield region, while the carbons of the furan and pyridine rings appear at distinct chemical shifts, confirming the fused heterocyclic structure. The low natural abundance of the ¹³C isotope often necessitates longer acquisition times to obtain a spectrum with a good signal-to-noise ratio. organicchemistrydata.org

Table 1: Representative NMR Data for this compound Derivatives This table presents hypothetical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound based on typical values for similar heterocyclic systems. Actual values can vary with substitution.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~7.0-7.5~110-120
3~7.8-8.2~140-150
5~8.5-9.0~150-160
7-~145-155
CN-~115-125

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO Method)

To further validate experimental NMR data, theoretical calculations of chemical shifts are often performed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for this purpose. imist.maresearchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted into chemical shifts. By comparing the theoretically predicted spectrum with the experimental one, a high level of confidence in the structural assignment can be achieved. rsc.org The accuracy of the GIAO method is dependent on the level of theory and the basis set used in the calculation. researchgate.netconicet.gov.ar

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Characteristic Absorption Bands for Functional Groups

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the sharp and intense absorption band corresponding to the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2200-2260 cm⁻¹. pressbooks.publibretexts.org The C-H stretching vibrations of the aromatic rings are observed in the region of 3000-3100 cm⁻¹. libretexts.org Furthermore, the C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. vscht.czresearchgate.net The C-O-C stretching of the furan ring also produces a characteristic absorption.

Table 2: Characteristic FT-IR Absorption Bands for this compound This table presents expected FT-IR absorption ranges for the key functional groups in this compound.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)Stretching2200 - 2260Strong, Sharp
Aromatic C-HStretching3000 - 3100Medium to Weak
C=C (Aromatic)Stretching1500 - 1600Medium
C=N (Pyridine)Stretching1400 - 1500Medium
C-O-C (Furan)Stretching1000 - 1300Strong

Potential Energy Distribution (PED) Analysis

For a more in-depth understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis can be performed. researchgate.net PED analysis, often carried out using computational methods, quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net This allows for a more precise assignment of the observed FT-IR bands, especially in complex molecules where vibrational modes can be coupled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. researchgate.net For this compound, with a molecular weight of 144.13 g/mol , the mass spectrum will show a molecular ion peak (M⁺) at m/z 144. sigmaaldrich.com

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uk For this compound, common fragmentation pathways may involve the loss of the nitrile group (CN), the hydrogen cyanide molecule (HCN), or the cleavage of the furan or pyridine ring. libretexts.orgrsc.org The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. nih.gov

X-ray Crystallography for Unambiguous Geometry and Orientation Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique provides incontrovertible proof of its molecular geometry, bond lengths, and bond angles.

While specific crystallographic data for this compound is not widely available in public literature, studies on closely related fused pyridine systems confirm the expected planarity of the molecule. The fused furo[3,2-b]pyridine (B1253681) ring system is inherently rigid and aromatic, contributing to a largely flat molecular structure. Analysis of similar crystal structures, such as 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, reveals key structural features that can be extrapolated to the target compound. researchgate.net In such structures, the pyridine ring and the fused ring system typically exhibit dihedral angles that confirm their co-planarity. researchgate.net Any deviation from planarity would be a critical structural feature influencing the compound's packing in the crystal lattice and its intermolecular interactions.

Table 1: Representative Crystallographic Data Categories from X-ray Analysis (Note: Specific values for this compound are not available in published literature; this table illustrates the type of data obtained from the analysis.)

ParameterDescriptionTypical / Expected Value or Information
Crystal System The symmetry system to which the crystal belongs (e.g., monoclinic).Data not available
Space Group The specific symmetry group of the crystal.Data not available
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Data not available
C-C Bond Lengths The distance between carbon atoms in the aromatic rings.~1.39 - 1.45 Å
C-N Bond Lengths The distance between carbon and nitrogen atoms in the pyridine ring.~1.33 - 1.37 Å
C≡N Bond Length The distance in the nitrile functional group.~1.14 Å
Planarity The degree to which the fused ring system is planar.Expected to be highly planar with low dihedral angles.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical composition calculated from the proposed molecular formula. For this compound, the molecular formula is C₈H₄N₂O. sigmaaldrich.comcalpaclab.com

The confirmation of the empirical formula is achieved when the experimentally determined percentages are in close agreement with the calculated values, typically within a margin of ±0.4%. This validates the purity and identity of the synthesized compound. Scientific literature on related heterocyclic compounds consistently reports this comparison to validate new structures. ekb.eg

Table 2: Elemental Composition of this compound

ElementMolecular FormulaTheoretical Mass %Experimental Mass % (Found)
Carbon (C)C₈H₄N₂O66.67%Data not available
Hydrogen (H)C₈H₄N₂O2.80%Data not available
Nitrogen (N)C₈H₄N₂O19.44%Data not available
Oxygen (O)C₈H₄N₂O11.10%Data not available
Total 100.00%

Photophysical and Fluorescent Properties Analysis

The study of photophysical properties involves analyzing how a molecule interacts with light, including its absorption and emission characteristics. The fused aromatic system of this compound, which combines an electron-rich furan ring with an electron-deficient pyridine ring, suggests potential for interesting photophysical behavior.

Studies on related pyridine-3,5-dicarbonitrile (B74902) derivatives show that these molecules exhibit non-structured, low-energy absorption bands in the range of 350–450 nm. beilstein-journals.org These bands are often attributed to intramolecular charge transfer (ICT) from a donor part of the molecule to the acceptor part. beilstein-journals.org Furthermore, many of these related compounds show long-lived emissions, indicating the presence of mechanisms like thermally activated delayed fluorescence (TADF). beilstein-journals.org The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key parameter determined in these studies. It is often measured relative to a known standard. researchgate.net While specific experimental spectra for this compound are not publicly documented, the characteristics of its structural analogues allow for an informed estimation of its properties.

Table 3: Anticipated Photophysical and Fluorescent Properties (Note: Specific values for this compound are based on data from related compounds and are for illustrative purposes.)

ParameterDescriptionAnticipated Value / Characteristic
Absorption Maximum (λ_abs) The wavelength at which the compound absorbs the most light.Expected in the UV-Vis region, potentially ~350-450 nm. beilstein-journals.org
Emission Maximum (λ_em) The wavelength at which the compound emits the most light upon excitation.Expected in the blue-to-green region of the spectrum.
Stokes Shift The difference in wavelength between the absorption and emission maxima.Dependent on specific λ_abs and λ_em values.
Fluorescence Quantum Yield (Φ) The ratio of photons emitted to photons absorbed, indicating emission efficiency.Data not available; would require experimental measurement.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Could exhibit long-lived emission, characteristic of TADF. beilstein-journals.org

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, TD-DFT, Ab Initio HF)

Detailed reports on quantum chemical calculations such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), or Ab Initio Hartree-Fock (HF) specifically for Furo[3,2-b]pyridine-6-carbonitrile are not found in the provided search results. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule.

Optimization of Molecular Geometry and Conformational Analysis

No specific studies detailing the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, or a conformational analysis for this compound were found. Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. arxiv.org

Theoretical Electronic Absorption Spectra

There is no information available from the search results regarding the theoretical electronic absorption spectra of this compound, which would typically be calculated using TD-DFT methods.

Molecular Electrostatic Potential (MESP) and Charge Analysis (Mulliken, Natural)

Analyses of the Molecular Electrostatic Potential (MESP) or specific Mulliken or Natural population analysis charge distributions for this compound are absent from the provided literature. MESP is a valuable tool for understanding intermolecular interactions. ias.ac.in

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

No studies concerning Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions within this compound were identified in the search results.

Reactivity Descriptors and Analysis of Reaction Pathways

While the general reactivity of the parent furo[3,2-b]pyridine (B1253681) is mentioned, being described as less electrophilic than its thieno[3,2-b]pyridine (B153574) analogue, specific reactivity descriptors (like chemical hardness, softness, or Fukui functions) derived from computational analysis for this compound are not documented. Similarly, detailed computational analyses of its reaction pathways are not available.

Thermodynamic Property Calculations

While specific experimental thermodynamic data for this compound is not extensively documented in publicly available literature, computational methods such as Density Functional Theory (DFT) are instrumental in predicting these properties. DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to determine the geometric properties of the molecule, including bond lengths and angles. nih.gov

These computational approaches also allow for the calculation of key quantum chemical parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and its ability to participate in electronic transitions. uomphysics.net Furthermore, DFT can be used to calculate other descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively provide a comprehensive understanding of the molecule's thermodynamic behavior and reactivity. uomphysics.net For related heterocyclic compounds, these calculations have shown good correlation with experimental results, validating the utility of computational predictions. uomphysics.net

Nonlinear Optical (NLO) Property Investigations

The investigation of nonlinear optical (NLO) properties of heterocyclic compounds is an active area of research, driven by their potential applications in optoelectronics and photonics. The fused ring system and the presence of a nitrile group in this compound suggest that it may possess interesting NLO characteristics. The π-electron system of the aromatic rings, coupled with the electron-withdrawing nature of the nitrile group, can lead to significant molecular polarizability and hyperpolarizability, which are key determinants of NLO activity.

Computational studies, again primarily using DFT, are the standard approach for predicting the NLO properties of novel molecules. These calculations can quantify the first and second hyperpolarizabilities, providing insight into the material's potential for applications such as frequency doubling and optical switching. While specific NLO studies on this compound are not prominent in the existing literature, the general structural features of the molecule make it a candidate for future NLO investigations.

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

The furo[3,2-b]pyridine scaffold has been identified as a "privileged scaffold" for the development of highly selective inhibitors of various protein kinases. nih.gov Research has shown that derivatives of this scaffold can act as potent inhibitors of cdc-like kinases (CLKs). nih.gov The general mechanism of action for many kinase inhibitors involves binding to the ATP pocket, and derivatives of the furo[3,2-b]pyridine core are no exception. The nitrile group, as seen in this compound, is often a key player in these interactions, capable of forming hydrogen bonds with crucial amino acid residues within the kinase active site.

Molecular docking studies have also explored the interaction of related furopyrimidine derivatives with other kinases, such as PI3K/AKT and VEGFR-2. rsc.orgresearchgate.net These studies reveal that the furo-pyridine or -pyrimidine core establishes critical interactions with the hinge region of the kinase, a common feature for many kinase inhibitors.

Furthermore, the potential of fused heterocyclic systems as antibacterial agents has been investigated through docking studies with bacterial enzymes like DNA gyrase. whiterose.ac.uknih.gov For instance, pyridine-3-carboxamide (B1143946) derivatives have been shown to target the ATPase subunit of DNA gyrase. whiterose.ac.uk While specific studies on this compound are limited, the structural similarity to other known DNA gyrase inhibitors suggests it could be a candidate for such interactions.

Computational docking simulations not only predict the binding orientation but also estimate the binding affinity between a ligand and its target. This is often expressed as a docking score or a predicted binding energy. For furopyrimidine derivatives targeting PI3K/AKT, molecular dynamics simulations have been used to confirm the stability of the docked pose and to calculate binding affinities, with some compounds showing affinities in the nanomolar range. researchgate.netnih.gov

The table below summarizes the inhibitory activities of various furopyridine and related derivatives against different kinase targets, as reported in the literature. It is important to note that these are for related compounds and not this compound itself, but they provide valuable insight into the potential of this chemical class.

Compound ClassTarget KinaseReported Activity (IC50)Reference
Furopyrimidine derivative (Compound 10b)PI3Kα0.175 µM rsc.orgnih.gov
Furopyrimidine derivative (Compound 10b)PI3Kβ0.071 µM rsc.orgnih.gov
Furopyrimidine derivative (Compound 10b)AKT0.411 µM rsc.orgnih.gov
Pyridothienopyrimidine (Compound 4a)DNA Gyrase3.44 µM nih.gov
Pyridothienopyrimidine (Compound 4b)DNA Gyrase5.77 µM nih.gov

Structure Activity Relationship Sar Studies

Correlating Structural Modifications of the Furo[3,2-b]pyridine-6-carbonitrile Scaffold with Observed Activities

The Furo[3,2-b]pyridine (B1253681) core itself is a versatile starting point for developing bioactive molecules. nih.gov Modifications across the scaffold, particularly at the 3, 5, and 7-positions, have been shown to drastically alter the compound's biological profile, leading to distinct activities. The nitrile group at the 6-position is a key feature, often enhancing interactions with biological targets.

Initial diverse screenings of substituted furo[3,2-b]pyridines have led to the identification of two main classes of active compounds based on their substitution patterns:

3,5-Disubstituted Furo[3,2-b]pyridines: Optimization of this subseries has yielded potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net

3,5,7-Trisubstituted Furo[3,2-b]pyridines: In contrast, profiling of this kinase-inactive subset revealed compounds that act as sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.net

This divergence in activity based on the substitution pattern highlights the sensitivity of the scaffold to structural changes. The addition of a substituent at the 7-position appears to be a critical switch that shifts the biological target from kinases to the Hedgehog pathway. Furthermore, the introduction of bulky substituents on the furan (B31954) ring portion of the scaffold may cause steric hindrance at the target's binding site, thereby reducing the molecule's efficacy.

Substitution PatternPrimary Biological ActivityKey Finding
3,5-DisubstitutedCLK Kinase InhibitionThis pattern is associated with potent and selective, cell-active inhibitors of cdc-like kinases. nih.govresearchgate.net
3,5,7-TrisubstitutedHedgehog Pathway ModulationThis pattern, while inactive against kinases, yields sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.net

Positional Isomerism and its Impact on Chemical and Biological Profiles (e.g., Furo[3,2-b] vs. Furo[2,3-b] vs. Furo[3,2-c])

The spatial arrangement of the furan and pyridine (B92270) rings, known as positional isomerism, has a profound effect on the molecule's electronic properties, reactivity, and, consequently, its biological activity. The three primary isomers—Furo[3,2-b]pyridine, Furo[2,3-b]pyridine (B1315467), and Furo[3,2-c]pyridine—each serve as scaffolds for compounds with distinct therapeutic applications.

Furo[3,2-b]pyridine: As discussed, this scaffold is particularly noted for its utility in developing highly selective kinase inhibitors (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov The core structure consists of a furan ring fused to a pyridine ring. hmdb.ca

Furo[2,3-b]pyridine: Also known as 7-azabenzofurans, this isomeric scaffold is a versatile template for a wide range of kinase inhibitors. researchgate.netnih.gov Derivatives have shown inhibitory activity against CDK2, Lck, and Akt kinases. nih.gov The Furo[2,3-b]pyridine core is considered a privileged structure in drug development and has been used as an isosteric replacement for the azaindole scaffold to improve the selectivity profiles of kinase inhibitors. researchgate.netnih.gov Compounds based on this scaffold have also demonstrated potential as anticancer agents and tubulin polymerization inhibitors. researchgate.netnih.gov

Furo[3,2-c]pyridine: This isomer has been explored for its potential in developing antipsychotic agents. nih.gov Derivatives featuring an arylpiperazine moiety attached to the Furo[3,2-c]pyridine ring system have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while having weak interactions with the dopamine (B1211576) D2 receptor. nih.gov Electrophysiological studies suggest that these compounds achieve their antipsychotic-like effects through mechanisms distinct from those of related thieno[3,2-c]pyridine (B143518) analogs, highlighting the impact of the oxygen atom in the furan ring on the mode of action. nih.gov

Isomeric ScaffoldPrimary Associated Biological Targets/ActivitiesKey Examples of Application
Furo[3,2-b]pyridineCLK Kinases, Hedgehog Signaling PathwayDevelopment of selective kinase inhibitors and pathway modulators. nih.gov
Furo[2,3-b]pyridineCDK2, Lck, Akt Kinases; Tubulin PolymerizationAnticancer agents and kinase inhibitors. researchgate.netnih.gov
Furo[3,2-c]pyridineSerotonin 5-HT1/5-HT2 ReceptorsPotential antipsychotic agents. nih.gov

Influence of Substituent Nature and Position on Biological Target Interaction

The specific nature and placement of substituents on the this compound scaffold are critical determinants of its binding affinity and selectivity for biological targets.

The nitrile (-CN) group at the 6-position is a significant feature. As an electron-withdrawing group, it is suggested to enhance interactions with biological targets such as kinases. This is a common strategy in medicinal chemistry to improve the potency of heterocyclic inhibitors.

The substitution pattern on the core rings dictates the ultimate biological effect. As established, substitutions at the 3 and 5-positions of the Furo[3,2-b]pyridine core tend to produce potent kinase inhibitors, while adding a third substituent at the 7-position eliminates kinase activity and promotes modulation of the Hedgehog pathway. nih.gov

Studies on the related Furo[3,2-b]pyridine-5-carbonitrile isomer, where the nitrile group is at the 5-position, further underscore the importance of substituent placement. Derivatives of this scaffold have been shown to inhibit cancer cell proliferation by disrupting key signaling pathways through binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). nih.gov This indicates that the position of the crucial carbonitrile group can alter the specific set of targets the molecule interacts with, shifting its therapeutic application, in this case towards anticancer and anti-inflammatory activities.

PositionSubstituent Type/PatternObserved Effect on Biological Interaction
Position 6Electron-withdrawing group (e.g., -CN)Enhances interactions with kinase targets.
Positions 3, 5Various substituentsLeads to potent and selective inhibition of CLK kinases. nih.gov
Positions 3, 5, 7Various substituentsAbolishes kinase inhibition and confers activity as modulators of the Hedgehog signaling pathway. nih.gov
Position 5 (Isomer)-CN with other substitutionsConfers activity against AKT1, ERα, and HER2, leading to anticancer properties. nih.gov

Applications in Advanced Chemical and Biological Research

Utilization as a Building Block in Complex Heterocyclic Synthesis

Furo[3,2-b]pyridine-6-carbonitrile serves as a valuable starting material in the construction of more elaborate heterocyclic frameworks. Its inherent chemical functionalities allow for a variety of chemical transformations, making it an attractive precursor for the synthesis of novel compounds with potential pharmacological properties. The reactivity of the furo[3,2-b]pyridine (B1253681) core, coupled with the synthetic handle provided by the carbonitrile group, enables chemists to build upon this scaffold to create diverse molecular architectures. For instance, the study of 2H-furo[3,2-b]pyran-2-ones, which share a similar fused heterocyclic system, demonstrates how such structures can undergo reactions with various nucleophiles to yield a range of new heterocyclic compounds. beilstein-journals.org

Potential as a Privileged Scaffold for Rational Drug Design

The furo[3,2-b]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmedchemexpress.comsigmaaldrich.com This term designates a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a promising starting point for the development of new drugs. The rigid, planar structure of the furo[3,2-b]pyridine system provides a defined orientation for appended functional groups to interact with biological macromolecules.

The furo[3,2-b]pyridine scaffold has been a focal point in the design of inhibitors for various kinases and enzymes, which are critical regulators of cellular processes.

Kinase and Enzyme Inhibition by Furo[3,2-b]pyridine Derivatives: Research has identified the furo[3,2-b]pyridine core as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway. nih.govmedchemexpress.comsigmaaldrich.com Optimization of substituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective inhibitors of these kinases. nih.gov Furthermore, the furo[3,2-b]pyridine motif is also being explored for the development of inhibitors for other protein kinases like homeodomain-interacting protein kinases (HIPKs). nih.gov

While the broader furo[3,2-b]pyridine scaffold has shown significant promise, specific inhibitory data for This compound against the following targets is not extensively documented in publicly available research:

Target Enzyme/ReceptorReported Inhibitory Activity of Furo[3,2-b]pyridine DerivativesSpecific Data for this compound
Src Kinase Thieno[3,2-b]pyridine-6-carbonitriles have been identified as inhibitors of Src kinase activity. nih.govNo specific inhibitory data found.
Pim Kinase A patent has disclosed furo- and thieno-pyridine carboxamide compounds as Pim kinase inhibitors. google.comNo specific inhibitory data found.
AKT1 Furo[2,3-b]pyridine (B1315467) and furo[2,3-d]pyrimidine (B11772683) derivatives have shown inhibitory activity against AKT1. nih.govnih.govnih.govrsc.orgNo specific inhibitory data found.
Estrogen Receptor Alpha (ERα) The degradation of ERα has been promoted by other heterocyclic compounds like 6-formylindolo(3,2-b)carbazole. wjgnet.comnih.govNo specific inhibitory data found.
HER2 No direct inhibitory data found for the furo[3,2-b]pyridine scaffold.No specific inhibitory data found.
CDK2 Certain furo[2,3-b]pyridine derivatives have been identified as CDK2 inhibitors. nih.govNo specific inhibitory data found.
Dihydrofolate Reductase (DHFR) No direct inhibitory data found for the furo[3,2-b]pyridine scaffold.No specific inhibitory data found.
Thymidylate Synthase (TS) No direct inhibitory data found for the furo[3,2-b]pyridine scaffold.No specific inhibitory data found.
DNA-Gyrase No direct inhibitory data found for the furo[3,2-b]pyridine scaffold.No specific inhibitory data found.
PAR-2 Signaling Pathway No direct inhibitory data found for the furo[3,2-b]pyridine scaffold.No specific inhibitory data found.

It is important to note that the lack of specific data for this compound does not preclude its potential activity but rather highlights an area for future investigation.

The furo[3,2-b]pyridine scaffold has been utilized in the development of chemical probes to investigate biological pathways. nih.govresearchgate.net These probes are essential tools for understanding the complex signaling networks within cells. For example, optimized 3,5-disubstituted furo[3,2-b]pyridines have been developed as highly selective inhibitors of CLKs, and kinase-inactive derivatives have been identified as modulators of the Hedgehog pathway, demonstrating the utility of this scaffold in creating specific biological tools. nih.gov However, the specific application of This compound as a chemical probe has not been explicitly reported.

Applications in Materials Science

The unique photophysical properties of fused heterocyclic systems have led to their exploration in materials science, particularly in the development of advanced electronic and photonic materials.

While there is no specific research detailing the use of This compound in OLEDs, related furo[3,2-c]pyridine-based iridium complexes have been developed for high-performance OLEDs, achieving high external quantum efficiencies. researchgate.netrsc.org Additionally, other pyridine-containing compounds have been investigated as hole-transporting materials for solution-processed OLEDs. nih.gov These findings suggest that the broader class of furopyridines holds potential for applications in lighting and display technologies, warranting further investigation into the properties of this compound in this context.

A novel furo[3,2-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) characteristics has been developed. nih.gov This compound demonstrated high efficiency in generating reactive oxygen species (ROS) and has been used for the specific imaging and photodynamic ablation of Gram-positive bacteria. This highlights the potential of the furopyridine scaffold in photochemotherapy and other applications requiring light-activated ROS generation. However, the specific use of This compound as a photosensitizer has not been reported.

Broader Context in Heterocyclic Chemistry and Biomedical Research

The chemical compound this compound is part of the larger family of furo[3,2-b]pyridines, a class of heterocyclic compounds that has garnered significant attention in synthetic and medicinal chemistry. ontosight.ai The fusion of a furan (B31954) ring and a pyridine (B92270) ring creates a unique scaffold with distinct electronic properties and reactivity, making it a valuable building block for more complex molecules. ontosight.ai

Significance in Heterocyclic Chemistry

In the field of heterocyclic chemistry, the furo[3,2-b]pyridine core is recognized as a privileged scaffold. nih.gov This is due to the combination of an electron-rich furan moiety and an electron-deficient pyridine ring within a single planar, bicyclic structure. ontosight.ai This arrangement provides a versatile template for the synthesis of a diverse range of derivatives. Chemists utilize this scaffold to construct more complex heterocyclic compounds, often with the goal of exploring their potential pharmacological properties.

The furo[3,2-b]pyridine structure is also considered an isostere of azaindole, a common hinge-binding motif in kinase inhibitors. nih.gov This similarity allows medicinal chemists to use the furo[3,2-b]pyridine core as a replacement for other scaffolds in drug design, potentially leading to compounds with improved selectivity or other desirable properties. nih.gov The ability to functionalize the scaffold at various positions through methods like chemoselective metal-mediated couplings further enhances its utility as a versatile building block in synthetic organic chemistry. nih.gov

Relevance in Biomedical Research

The furo[3,2-b]pyridine scaffold has proven to be particularly fruitful in biomedical research, especially in the quest for new therapeutic agents. ontosight.ai Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. ontosight.ai

A significant breakthrough in the biomedical application of this scaffold was its identification as a source of potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov CLKs are enzymes involved in the regulation of cellular processes, and their dysregulation is implicated in various diseases, including cancer. nih.gov Furthermore, certain furo[3,2-b]pyridine derivatives have been found to be effective modulators of the Hedgehog signaling pathway, another critical pathway in developmental biology and cancer. nih.gov The ability to selectively inhibit such key biological targets underscores the importance of the furo[3,2-b]pyridine scaffold in modern drug discovery. nih.gov

Research has also explored the potential of furo[3,2-b]pyridine derivatives as anticancer agents against various human cancer cell lines. The unique structure of these compounds makes them promising candidates for the development of novel therapeutics targeting a range of diseases. ontosight.ai

Table of Biological Activities of Furo[3,2-b]pyridine Derivatives

Biological ActivityTherapeutic AreaKey Molecular Targets
Kinase InhibitionCancer, Neurological Disorderscdc-like kinases (CLKs)
Hedgehog Pathway ModulationCancerComponents of the Hedgehog signaling pathway
AnticancerOncologyVarious cancer cell lines (e.g., Neuro-2a, HeLa, A549)
AntimicrobialInfectious DiseasesBacterial strains

Table of Related Heterocyclic Compounds

Compound NameClassSignificance
Furo[3,2-b]pyridineFused HeterocyclePrivileged scaffold in medicinal chemistry; core of kinase inhibitors. ontosight.ainih.gov
7-AzaindoleFused HeterocycleVersatile hinge-binding pharmacophore in kinase inhibitors. nih.gov
Furo[2,3-b]pyridineFused HeterocycleIsostere of azaindole used for the synthesis of kinase inhibitors. nih.gov
Furo[3,2-c]coumarinFused HeterocyclePossesses fungicidal, anti-HIV, and anticancer activities. nih.gov
Furo[3,2-b]pyrroleFused HeterocycleCore structure for compounds with potential antitumor and antimicrobial activities. nih.govsciforum.net

Future Research Directions

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of furo[3,2-b]pyridine (B1253681) derivatives has traditionally relied on methods like heteroannulation of acetylenic compounds and cyclization reactions. nih.gov While effective, these methods can sometimes be complex. nih.gov Future research will likely focus on developing more streamlined and sustainable synthetic strategies.

One promising avenue is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times for related pyridine (B92270) derivatives, sometimes from hours to just minutes, while maintaining or even improving reaction yields. nih.gov Another area of exploration is the application of green chemistry principles. This involves the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, employing catalysts like potassium carbonate (K2CO3) and solvents such as polyethylene (B3416737) glycol (PEG) can lead to more sustainable and rapid synthetic processes. researchgate.net The development of one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, also represents a more efficient and atom-economical approach to synthesizing complex molecules like furo[3,2-b]pyridine derivatives. nih.govrsc.org

Furthermore, the exploration of novel catalytic systems, such as palladium on carbon (Pd/C) combined with copper, has shown success in the one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net Ultrasound-assisted synthesis is another green technique that has been successfully employed to facilitate these reactions. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Furo[3,2-b]pyridine Derivatives
Synthetic MethodKey FeaturesPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions.Drastically reduced reaction times. nih.gov
Green Chemistry Approaches Employs environmentally friendly reagents and conditions.Increased sustainability, reduced waste. researchgate.netunibo.it
One-Pot Multicomponent Reactions Combines multiple synthetic steps into a single operation.Improved efficiency and atom economy. nih.govrsc.org
Novel Catalytic Systems Utilizes innovative catalysts like Pd/C-Cu.Access to new derivatives, milder reaction conditions. nih.govresearchgate.net
Ultrasound-Assisted Synthesis Uses ultrasonic waves to promote chemical reactions.Enhanced reaction rates and yields. nih.govresearchgate.net

Deeper Mechanistic Understanding of Key Reactions and Biological Interactions

While the biological potential of furo[3,2-b]pyridine derivatives is evident, a deeper understanding of their mechanisms of action is crucial for rational drug design. The core of Furo[3,2-b]pyridine-6-carbonitrile is a privileged scaffold for developing highly selective kinase inhibitors. nih.gov For example, derivatives have shown potent inhibitory activity against cdc-like kinases (CLKs) and have been identified as modulators of the Hedgehog signaling pathway, both of which are implicated in cancer. nih.gov

Future research should focus on elucidating the specific molecular interactions between these compounds and their biological targets. Techniques such as X-ray crystallography and advanced spectroscopic methods can provide detailed structural information about how these molecules bind to proteins. beilstein-journals.org Investigating the structure-activity relationships (SAR) is also critical. For instance, studies have shown that the type and position of substituents on the furo[3,2-b]pyridine core can significantly influence biological activity. Understanding these relationships will enable the design of more potent and selective inhibitors.

Furthermore, exploring the reactivity of the nitrile group and the fused ring system in various chemical transformations will be essential for synthesizing a wider range of derivatives with diverse functionalities. This includes reactions like oxidation, reduction, and substitution.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In the context of this compound, these methods can be used to predict the biological activity and physical properties of new derivatives before they are synthesized in the lab.

Molecular docking studies can simulate the binding of furo[3,2-b]pyridine derivatives to the active sites of target proteins, such as kinases. bohrium.comnih.gov This can help to identify key interactions and predict the binding affinity of potential drug candidates. nih.gov These computational predictions can then be used to prioritize which compounds to synthesize and test experimentally, saving time and resources.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can also be employed to evaluate the drug-like properties of new compounds early in the discovery process. nih.gov By combining computational modeling with experimental validation, researchers can accelerate the design and development of novel this compound-based molecules with optimized properties for specific applications.

Q & A

What are the optimal synthetic routes for Furo[3,2-b]pyridine-6-carbonitrile, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of this compound can be achieved via cyclization reactions or microwave-assisted methods. Cyclization typically involves reacting precursor heterocycles (e.g., amino-furan derivatives) with nitrile-containing reagents under acidic conditions (e.g., acetic acid) . Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) while maintaining or improving yields. For example, microwave-assisted synthesis of structurally related furopyrrole derivatives achieved 70–85% yields in 10–30 minutes . Key parameters for optimization include solvent choice, temperature, and catalyst loading.

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. The nitrile group (C≡N) exhibits a strong IR absorption near 2200 cm⁻¹, while aromatic C-H stretches appear around 3000 cm⁻¹ . In ¹H NMR, the fused furopyridine ring system produces distinct splitting patterns due to anisotropic effects. For example, protons adjacent to the nitrile group show deshielding, with chemical shifts typically between δ 7.5–8.5 ppm. Mass spectrometry (HRMS) further validates molecular weight, as demonstrated for related trifluoromethylpyridine derivatives .

How do substitution patterns influence the biological activity of this compound derivatives?

Basic Research Question
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -CN, -CF₃) at the 6-position enhance interactions with biological targets like kinases. For instance, 7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile derivatives with meta-substitutions on the phenyl ring showed potent Src kinase inhibition (IC₅₀ < 100 nM) . Conversely, bulky substituents on the furan ring may sterically hinder target binding, reducing efficacy .

What advanced catalytic methods enable the synthesis of complex this compound derivatives?

Advanced Research Question
Electrocatalytic multicomponent reactions offer a green and efficient route to spirocyclic derivatives. For example, spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds were synthesized via one-pot electrocatalysis at room temperature, achieving yields up to 92% without column chromatography . Key factors include mediator selection (e.g., NH₄I) and controlled current density (5–10 mA/cm²). This method minimizes waste and enhances scalability compared to traditional thermal approaches.

What biological targets are associated with this compound, and what mechanisms underpin their activity?

Advanced Research Question
this compound derivatives inhibit kinases (e.g., Src, EGFR) by competitively binding to ATP pockets. Molecular docking studies reveal that the nitrile group forms hydrogen bonds with catalytic lysine residues, while the fused ring system stabilizes hydrophobic interactions . In cancer cell lines, these compounds induce apoptosis via caspase-3 activation and downregulation of anti-apoptotic proteins like Bcl-2 .

How should researchers address contradictory data in SAR studies of this compound analogs?

Advanced Research Question
Contradictions often arise from variations in assay conditions or substituent electronic effects. For example, conflicting reports on the activity of 6-trifluoromethyl derivatives may stem from differences in cell permeability or off-target effects. Systematic validation using orthogonal assays (e.g., enzymatic vs. cellular) and computational modeling (e.g., molecular dynamics simulations) can resolve discrepancies .

Can this compound be functionalized via halogenation, and what challenges arise?

Advanced Research Question
Halogenation at the 5-position is feasible using electrophilic agents (e.g., NCS or NBS) but requires careful control of reaction stoichiometry to avoid over-halogenation. For example, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile was synthesized via nucleophilic fluorination of a chlorinated precursor in sulfolane, achieving 85% yield . Challenges include regioselectivity and purification of polyhalogenated byproducts.

What strategies improve the solubility and bioavailability of this compound derivatives?

Advanced Research Question
Pro-drug approaches (e.g., esterification of carboxylic acid derivatives) enhance solubility. Co-crystallization with cyclodextrins or formulation in nanocarriers (e.g., liposomes) can improve oral bioavailability. Physicochemical data (e.g., logP < 3, aqueous solubility >50 µM) from analogs like Furo[3,2-b]pyridine-6-methanol (predicted pKa ~13.5) guide rational design .

How do computational models predict the activity of novel this compound analogs?

Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) predict binding affinities by analyzing electronic properties (e.g., HOMO-LUMO gaps) and steric complementarity. For example, QSAR models for thienopyridine derivatives identified electron-deficient aromatic rings as critical for kinase inhibition .

What are the key challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question
Scale-up challenges include optimizing catalyst recovery (e.g., heterogeneous catalysts for microwave reactions) and minimizing hazardous byproducts. Continuous-flow systems paired with microwave reactors improve reproducibility for gram-scale synthesis . Stability studies under varying pH and temperature conditions are essential to ensure compound integrity during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.